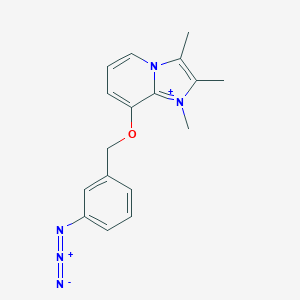

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

Übersicht

Beschreibung

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a complex organic compound characterized by its unique structure, which includes an azido group attached to a phenyl ring, a methoxy group, and a trimethylimidazolium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 3-azidophenol and 1,2,3-trimethylimidazolium.

Formation of the Methoxy Linkage: 3-Azidophenol is reacted with a suitable methoxyating agent under controlled conditions to form 3-azidophenylmethanol.

Coupling Reaction: The 3-azidophenylmethanol is then coupled with 1,2,3-trimethylimidazolium under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The azido group can undergo oxidation to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Amino derivatives.

Substitution: Various substituted phenylmethoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a specialized chemical that has garnered interest in various scientific research applications. This article delves into its applications across multiple domains, including medicinal chemistry, materials science, and biochemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity:

Research has demonstrated that imidazolium salts exhibit antimicrobial properties. The azide moiety can enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics. A study showed that derivatives of imidazolium compounds had significant activity against various bacterial strains, suggesting that the azide group could provide similar benefits .

Anticancer Properties:

Studies indicate that compounds containing imidazole rings can induce apoptosis in cancer cells. The incorporation of the azide group may facilitate targeted delivery systems for anticancer drugs, enhancing efficacy while minimizing side effects. For instance, azide-functionalized compounds have been utilized in drug delivery systems that selectively release therapeutic agents in tumor environments .

Materials Science

Polymer Chemistry:

The compound can be utilized in the synthesis of functionalized polymers through click chemistry reactions. The azide group allows for efficient coupling with alkyne-containing monomers to create polymers with tailored properties for applications in coatings and adhesives. This method has been shown to produce materials with enhanced mechanical strength and thermal stability .

Nanotechnology:

In nanomaterials research, azide-containing compounds are pivotal for creating functionalized nanoparticles. These nanoparticles can be designed for specific interactions with biological targets, making them useful in drug delivery and imaging applications. Research has highlighted the use of such nanoparticles in targeting cancer cells specifically .

Biochemistry

Bioconjugation Techniques:

The azide group is crucial for bioconjugation strategies, particularly in the development of biosensors and diagnostic tools. By using click chemistry, researchers can attach biomolecules (like proteins or nucleic acids) to surfaces or other molecules with high specificity and efficiency. This application is particularly valuable in developing diagnostic assays where precise targeting is essential .

Labeling and Imaging:

In molecular imaging, compounds like this compound can be employed as labeling agents due to their ability to bind to specific biological targets. Studies have shown that azide-labeled probes can enhance imaging contrast and specificity in fluorescence microscopy and PET imaging .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Bioconjugation | Facilitates attachment of biomolecules |

Table 2: Applications in Materials Science

| Application Type | Details | References |

|---|---|---|

| Polymer Synthesis | Used in click chemistry for polymerization | |

| Nanoparticle Functionalization | Enhances targeting capabilities |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazolium derivatives demonstrated significant antimicrobial activity when tested against Staphylococcus aureus. The presence of the azide group was correlated with increased membrane permeability and efficacy.

Case Study 2: Targeted Drug Delivery

Research involving azide-functionalized nanoparticles showed improved targeting of breast cancer cells compared to non-functionalized counterparts. The study highlighted the potential for using such compounds in targeted therapy.

Wirkmechanismus

The mechanism of action of 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium depends on its application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and imaging techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-(3-Aminophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Similar structure but with an amino group instead of an azido group.

8-(3-Nitrophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Contains a nitro group instead of an azido group.

8-(3-Hydroxyphenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium: Features a hydroxy group in place of the azido group.

Uniqueness

The presence of the azido group in 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different functional groups. This unique feature allows for specific and efficient chemical modifications, making it a valuable tool in various scientific fields.

Biologische Aktivität

8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C17H18N5O

- Molecular Weight : 308.36 g/mol

- CAS Number : 120722-00-1

- Synonyms : Mdazip, DTXSID60159826

The compound features an azide group which is known for its reactivity and potential applications in bioconjugation and drug development.

Antisecretory and Cytoprotective Properties

Research has indicated that derivatives of imidazo[1,2-a]pyridine, including compounds like this compound, have been synthesized as potential antisecretory and cytoprotective agents. In a study involving various derivatives, it was found that while none exhibited significant antisecretory activity in a gastric fistula rat model, several demonstrated notable cytoprotective effects against ethanol and hydrochloric acid-induced gastric injury .

Interaction with Ion Channels

The azido derivative of this compound has been studied for its interaction with potassium ion channels. Specifically, it was shown to act as a reversible inhibitor of the K+ site in gastric H+/K+ ATPase. This property suggests its potential utility in treating conditions related to gastric acid secretion .

Inhibition of ENPP1

Recent studies have highlighted the role of imidazo derivatives in inhibiting ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme involved in the regulation of the immune response. For instance, another imidazo derivative demonstrated potent inhibition of ENPP1 with IC50 values in the nanomolar range and enhanced immune response markers in cancer therapy contexts .

Summary of Biological Activities

Case Study 1: Gastric Cytoprotection

In a controlled study assessing various imidazo derivatives' effects on gastric mucosa, this compound was evaluated. While it did not show significant antisecretory properties, it effectively reduced mucosal damage in models subjected to ethanol exposure. This finding underscores its potential as a therapeutic agent for gastric ulcers .

Case Study 2: Potassium Channel Interaction

The compound's interaction with potassium channels was explored through photoaffinity labeling techniques. The azido group facilitated the identification of binding sites on the K+ channel, providing insights into its mechanism of action as an inhibitor. This research supports further exploration into its application for conditions associated with dysregulated gastric acid secretion .

Eigenschaften

IUPAC Name |

8-[(3-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDJEDCCLRCCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152975 | |

| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120722-00-1 | |

| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120722001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(3-Azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.